molecular formula C23H20N4O3 B2976117 N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251611-79-6

N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2976117
CAS No.: 1251611-79-6
M. Wt: 400.438
InChI Key: SUQRXRCDCMMWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring fused to a 2-oxo-1,2-dihydropyridine moiety, with acetamide and methylphenyl substituents. The 1,2,4-oxadiazole scaffold is notable for its stability and bioactivity in medicinal chemistry, often serving as a bioisostere for ester or amide groups .

Synthesis of such compounds typically involves cyclization reactions to form the oxadiazole ring, followed by coupling with substituted acetamide groups. Structural elucidation would employ techniques like X-ray crystallography, where programs such as SHELX are widely used for refinement and validation .

Properties

IUPAC Name

N-(3-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-15-7-5-9-17(13-15)24-20(28)14-27-12-6-11-19(23(27)29)22-25-21(26-30-22)18-10-4-3-8-16(18)2/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQRXRCDCMMWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Coupling Reactions: The oxadiazole and pyridine intermediates are then coupled together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

    Acetylation: The final step involves the acetylation of the coupled product to introduce the acetamide group.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

    Materials Science: The compound’s heterocyclic structure may impart interesting electronic or optical properties, making it useful in the development of new materials for electronic or photonic applications.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards ()

The compound shares structural similarities with pharmacopeial candidates listed in , such as:

  • (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
  • (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

Key Comparisons:

Feature Target Compound Pharmacopeial Analogues ()
Core Heterocycle 1,2,4-Oxadiazole and dihydropyridinone Tetrahydropyrimidinone and hexane backbone
Substituents 3-Methylphenyl (N-acetamide), 2-methylphenyl (oxadiazole) 2,6-Dimethylphenoxy, diphenylhexane, tetrahydropyrimidinone
Bioactive Motifs Oxadiazole (electron-deficient, H-bond acceptor) Phenoxyacetamide (hydrophobic interactions), hydroxy groups

The target compound’s 1,2,4-oxadiazole ring may confer greater metabolic stability compared to the tetrahydropyrimidinone in analogues, as oxadiazoles resist enzymatic hydrolysis . However, the pharmacopeial compounds’ hydroxy and diphenylhexane groups likely enhance solubility and target affinity, which the target compound may lack due to its simpler acetamide substituents.

Marine-Derived Bioactive Compounds ()

Marine actinomycetes produce metabolites like salternamide E, which share heterocyclic frameworks. While salternamide E contains a macrolide structure, the target compound’s oxadiazole-dihydropyridinone system represents a distinct chemotype. Marine-derived compounds often prioritize halogenation or polyketide extensions for bioactivity , whereas the target compound’s bioactivity (if any) would hinge on aromatic and heteroaromatic interactions.

Lumping Strategy for Predictive Modeling ()

The lumping strategy groups compounds with similar structural features to predict physicochemical properties. For example:

  • Shared Features : Methylphenyl substituents, acetamide linkages, and heterocyclic cores.
  • Divergences: The target compound’s oxadiazole ring vs. tetrahydropyrimidinone in analogues () or macrolides in marine compounds ().

Research Implications and Gaps

  • Synthesis : Modular approaches (e.g., Huisgen cycloaddition for oxadiazole formation) could optimize yield .
  • Bioactivity Screening: Prioritize assays for kinase inhibition or antimicrobial activity, leveraging the oxadiazole’s known roles in such targets.
  • Crystallography: SHELX-based refinement () would resolve stereochemical uncertainties in the dihydropyridinone moiety.

Biological Activity

N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and cytotoxic properties supported by recent research findings.

Chemical Structure and Properties

The compound features a unique structure comprising an oxadiazole ring and a dihydropyridine moiety. Its molecular formula is C24H24N4O3C_{24}H_{24}N_4O_3 with a molecular weight of approximately 420.47 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole ring. For instance, derivatives similar to this compound have shown significant bactericidal effects against various strains of bacteria, including both Gram-positive and Gram-negative species.

A study evaluating the antimicrobial activity of 1,2,4-oxadiazole derivatives indicated that certain compounds exhibited stronger activity than standard antibiotics like ciprofloxacin against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AMRSA8 µg/mL
BE. coli16 µg/mL
CPseudomonas aeruginosa32 µg/mL

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. For example, studies have shown that certain derivatives exhibit IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Table 2: Cytotoxicity of Oxadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
DMCF-70.65
EHeLa2.41
FA5495.00

Cytotoxicity Studies

In addition to its antimicrobial and anticancer properties, the cytotoxic effects of this compound were evaluated using normal cell lines such as L929 fibroblasts. Results indicated that while some derivatives exhibited significant cytotoxicity at higher concentrations, others showed minimal effects on cell viability .

Table 3: Cytotoxicity Assessment on Normal Cell Lines

CompoundCell LineConcentration (µM)Viability (%)
GL92910080
HL92920050
IL9295095

The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets within cells. The oxadiazole ring is believed to play a crucial role in binding to enzymes and receptors, thereby modulating their activity and disrupting cellular processes critical for pathogen survival and cancer cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.